2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is a complex organic compound that features a benzodioxole ring, a pyridazinyl group, and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the ethanone group: This step might involve Friedel-Crafts acylation.
Introduction of the piperidine ring: This can be done via nucleophilic substitution reactions.
Attachment of the pyridazinyl group: This might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Researchers might investigate its effects on different biological systems, including enzyme inhibition or receptor binding.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-ol: A similar compound with a hydroxyl group instead of a carbonyl group.
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-amine: A similar compound with an amine group.
Uniqueness
The unique combination of the benzodioxole, pyridazinyl, and piperidine moieties in 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one might confer specific biological activities or chemical properties that are not present in similar compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(10-13-5-6-15-16(9-13)24-12-23-15)21-8-2-3-14(11-21)25-17-4-1-7-19-20-17/h1,4-7,9,14H,2-3,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLSCSOXIKRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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